molecular formula C23H25N5O4S B3291047 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869344-36-5

5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B3291047
CAS No.: 869344-36-5
M. Wt: 467.5 g/mol
InChI Key: BMOJBCZBSPINEQ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol core substituted with a 4-ethoxyphenyl group and a 4-(furan-2-carbonyl)piperazine moiety. The triazolothiazole scaffold is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

[4-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-3-31-17-8-6-16(7-9-17)19(20-22(30)28-23(33-20)24-15(2)25-28)26-10-12-27(13-11-26)21(29)18-5-4-14-32-18/h4-9,14,19,30H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOJBCZBSPINEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thioamides.

    Introduction of the thiazole ring: This step may involve the reaction of the triazole intermediate with a suitable thiourea derivative.

    Attachment of the piperazine ring: This can be done by reacting the intermediate with a piperazine derivative under basic conditions.

    Incorporation of the furan ring: This step involves the acylation of the piperazine intermediate with furan-2-carbonyl chloride.

    Final assembly: The final compound is obtained by reacting the intermediate with 4-ethoxyphenylmethyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Interacting with receptors: Modulating signal transduction pathways.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other critical functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound from : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

  • Structural Differences :
    • Replaces the furan-2-carbonyl group with a 3-chlorophenyl substituent on the piperazine ring.
    • Adds a 3-methoxy group to the ethoxyphenyl ring.
  • Higher molecular weight (MW: ~567 g/mol vs. target compound’s estimated ~510 g/mol) may reduce solubility.

Triazolothiadiazoles from and

  • Core Structure : [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles vs. triazolothiazole in the target compound.
  • Key Features :
    • Substituted with 4-methoxyphenylpyrazole and variable R-groups (e.g., methyl, aryl).
    • Demonstrated antifungal activity via molecular docking against 14-α-demethylase (3LD6), a cytochrome P450 enzyme .
  • Comparison :
    • The triazolothiadiazole core may offer greater conformational rigidity, while the target compound’s triazolothiazole system could enhance π-stacking due to aromatic thiazole rings.
    • Both share methoxyphenyl groups, suggesting similar roles in modulating lipophilicity and target binding .

Thiazolopyrimidine Derivative ()

  • Structure : Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • Key Differences :
    • A fused thiazolopyrimidine core instead of triazolothiazole.
    • Contains 4-chlorophenyl and methoxycarbonyl groups.
  • Relevance :
    • Highlights the role of chlorophenyl in enhancing electrophilic interactions, a feature absent in the target compound.
    • Carboxylate esters may improve bioavailability but introduce metabolic instability .

Bioactivity Trends

  • Antifungal Potential: Triazolothiadiazoles () show docking affinity for fungal enzymes, suggesting the target compound’s furan-carbonyl group could mimic similar interactions .
  • Kinase Inhibition : Piperazine moieties (as in ’s AZD5153) are prevalent in kinase inhibitors, hinting at possible kinase modulation by the target compound .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound [1,2,4]triazolo[3,2-b]thiazole 4-Ethoxyphenyl, furan-2-carbonyl-piperazine ~510 Hypothesized antifungal This article
Compound [1,2,4]triazolo[3,2-b]thiazole 4-Ethoxy-3-methoxyphenyl, 3-chlorophenyl ~567 N/A
Triazolothiadiazole [1,2,4]triazolo[3,4-b]thiadiazole 4-Methoxyphenylpyrazole, R-groups ~350–450 Antifungal (docking)
AZD5153 () Triazolopyridazine Piperazine, methoxy-triazolo ~550 BRD4 inhibition (IC₅₀ <10 nM)

Biological Activity

Overview

The compound 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule notable for its diverse biological activities. It features a unique combination of structural elements, including a triazole ring, a thiazole ring, a piperazine ring, and a furan moiety. This article examines its biological activity based on recent research findings.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
  • Cellular Effects : The compound may disrupt critical cellular functions such as division and apoptosis, leading to potential therapeutic effects in disease contexts.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of triazole and thiazole derivatives. For instance:

CompoundIC50 (µg/mL)Activity Description
Compound 91.61 ± 1.92Significant cytotoxicity against cancer cell lines
Compound 101.98 ± 1.22Notable antiproliferative effects

The presence of electron-donating groups on the phenyl ring has been linked to enhanced cytotoxic activity in various thiazole derivatives. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly influence efficacy against cancer cells .

Anticonvulsant Activity

Thiazole-containing compounds have also been studied for their anticonvulsant properties. A related compound demonstrated high efficacy in eliminating tonic extensor phases in animal models:

CompoundED50 (mg/kg)Efficacy Description
Compound 1100% protectionEffective in preventing seizures

The SAR analysis revealed that structural modifications can lead to enhanced anticonvulsant activity .

Antimicrobial Activity

Some derivatives of the compound have shown promising results against Mycobacterium tuberculosis. For example:

CompoundIC50 (µM)Activity Description
Compound 6e1.35 - 2.18Significant anti-tubercular activity
Compound 7e40.32Moderate activity with low toxicity

These findings suggest that the compound could be further developed as an anti-tubercular agent .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of triazole-thiazole derivatives, the compound exhibited potent antiproliferative effects against several cancer cell lines including Jurkat and HT-29 cells. The IC50 values were comparable to those of established chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic candidate .

Case Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of thiazole derivatives demonstrated that the compound effectively reduced seizure duration and frequency in animal models. The results emphasize the importance of structural modifications for enhancing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

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